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Compound of Interest

Compound Name: Smnd-309

Cat. No.: B610889 Get Quote

An In-depth Technical Guide to SMND-309
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and

biological activities of SMND-309, a novel derivative of salvianolic acid B. The information is

compiled from preclinical research and is intended for an audience with a technical background

in pharmacology and drug development.

Chemical Structure and Properties
SMND-309, systematically named (2E)-2-[6-[(E)-2-carboxyvinyl]-2,3-dihydroxyphenyl]-3-(3,4-

dihydroxyphenyl) acrylic acid, is a metabolite of salvianolic acid B.[1][2] It is also referred to as

bis-caffeic acid.[3]

Chemical Structure:

(A visual representation of the chemical structure of SMND-309 would be placed here.)

Table 1: Chemical and Physical Properties of SMND-309
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Property Value Source

CAS Number 1065559-56-9 [4][5]

Molecular Formula C18H14O8

Molecular Weight 358.3 g/mol

Solubility
DMSO: ≥ 3.7 mg/mL (10.33

mM)

Storage

Stock solutions can be stored

at -20°C for several months or

-80°C for up to 6 months.

Biological Activities and Therapeutic Potential
SMND-309 has demonstrated a range of pharmacological activities, positioning it as a

compound of interest for various therapeutic applications. It has shown protective effects

against neuronal damage, cerebral infarction, liver fibrosis, and acetaminophen-induced

hepatotoxicity.

SMND-309 exhibits significant neuroprotective properties. It has been shown to attenuate

apoptosis and improve mitochondrial energy metabolism in rat cortical neurons subjected to

oxygen-glucose deprivation. In a rat model of permanent focal cerebral ischemia, SMND-309
provided long-term neuroprotection and improved mitochondrial energy metabolism.

Table 2: Summary of In Vitro Neuroprotection Studies
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Model Key Findings
Concentration/Dos
e

Source

Oxygen-glucose

deprivation in rat

cortical neurons

Increased cell

survival, mitochondrial

antioxidant enzyme

activities,

mitochondrial

respiratory enzymes

activities, and ATP

content. Decreased

LDH release,

intracellular Ca2+

level, and caspase-3

activity.

Concentration-

dependent

Permanent focal

cerebral ischemia in

rats

Significant

neuroprotection.

Increased brain ATP

content, improved

mitochondrial energy

metabolism, and

attenuated oxidative

stress markers (MDA,

SOD, GSH-Px).

> 4.0 mg/kg (i.v.)

SMND-309 has shown protective effects against liver injury. In a model of acetaminophen-

induced liver injury (AILI), SMND-309 alleviated acute hepatic injury by reducing serum levels

of ALT, AST, and LDH, and attenuating pathological changes in liver tissues. The mechanism is

linked to the activation of the Nrf2-ARE signaling pathway. Furthermore, it has demonstrated

therapeutic effects on experimental liver fibrosis.

Table 3: Summary of In Vivo Hepatoprotection Studies in AILI Model
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Parameter
Effect of SMND-309 (20
and 60 mg/kg)

Source

Serum ALT, AST, LDH levels Significantly reduced

Liver Tissue Pathology

Attenuated degeneration and

necrosis, restored normal

organization

Oxidative Stress Markers

(MDA, SOD, CAT, GSH)

Alleviated APAP-induced

increase in MDA; Significantly

increased SOD, CAT, and GSH

levels

SMND-309 promotes angiogenesis in human umbilical vein endothelial cells (HUVECs). It

enhances cell proliferation, migration, and the formation of capillary-like structures. This effect

is primarily mediated through the activation of the erythropoietin receptor (EPO

receptor)/STAT3/VEGF signaling pathway.

Table 4: Effects of SMND-309 on Angiogenesis in HUVECs

Parameter
Effect of SMND-309 (3, 10,
30 µg/ml)

Source

Migration Significantly enhanced

Capillary-like structure

formation
Significantly enhanced

VEGF, phosphorylated EPO

receptor, and phosphorylated

STAT3 levels

Significantly increased

Signaling Pathways
SMND-309's protective effect against acetaminophen-induced liver injury is mediated by the

activation of the Nrf2-ARE signaling pathway. SMND-309 is believed to interact with Keap1,
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leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 upregulates the expression of

antioxidant enzymes such as GCLC, HO-1, and NQO1.

Cytoplasm Nucleus

SMND-309 Keap1-Nrf2 Complex
Inhibits interaction

Nrf2
Releases

Nrf2
Translocates to ARE

(Antioxidant Response Element)

Binds to Antioxidant Enzymes
(GCLC, HO-1, NQO1)

Upregulates
Hepatoprotection

Click to download full resolution via product page

Caption: Keap1-Nrf2-ARE signaling pathway activated by SMND-309.

SMND-309 promotes angiogenesis by activating the EPO receptor, which in turn stimulates the

JAK2/STAT3 pathway. This leads to the upregulation of Vascular Endothelial Growth Factor

(VEGF), a key mediator of angiogenesis.
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Caption: EPO Receptor/STAT3/VEGF pathway in SMND-309-induced angiogenesis.

Experimental Protocols
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The following are summaries of experimental methodologies cited in the literature. For

complete details, please refer to the original publications.

Animal Model: Male C57BL/6 mice are typically used.

Procedure:

Mice are pre-treated with SMND-309 (e.g., 20 and 60 mg/kg, intraperitoneally) for a

specified period.

AILI is induced by a single intraperitoneal injection of acetaminophen (APAP).

After a set time (e.g., 24 hours), blood and liver tissues are collected for analysis.

Assessments:

Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and

lactate dehydrogenase (LDH) are measured.

Liver tissues are subjected to histopathological examination (e.g., H&E staining).

Oxidative stress markers (e.g., MDA, SOD, CAT, GSH) in liver tissues are quantified.

Protein expression analysis (e.g., Western blotting) for key signaling molecules (e.g., Nrf2,

Keap1) is performed.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Proliferation Assay: HUVEC proliferation is measured using methods like the sulforhodamine

B (SRB) assay after treatment with various concentrations of SMND-309.

Migration Assay: The effect of SMND-309 on HUVEC migration is assessed using a wound-

healing assay.

Tube Formation Assay: The ability of HUVECs to form capillary-like structures on Matrigel is

examined in the presence of SMND-309.
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Western Blot Analysis: The expression levels of key proteins in the angiogenic pathway (e.g.,

VEGF, phosphorylated EPO receptor, phosphorylated STAT3) are determined by Western

blotting.

Conclusion
SMND-309 is a promising preclinical compound with multifaceted therapeutic potential,

particularly in the areas of neuroprotection, hepatoprotection, and angiogenesis. Its

mechanisms of action involve the modulation of key signaling pathways related to oxidative

stress and cell growth. Further research is warranted to fully elucidate its pharmacological

profile and to explore its potential for clinical development.

Disclaimer: This document is for informational purposes only and is not intended as medical

advice. SMND-309 is a research compound and has not been approved for medical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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